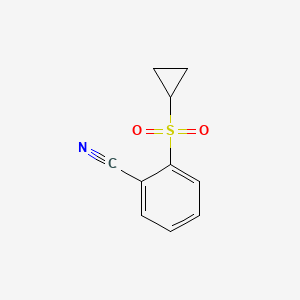
2-(Cyclopropylsulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Cyclopropylsulfonyl)benzonitrile est un composé organique appartenant à la classe des benzonitriles. Ce composé se caractérise par la présence d’un groupe cyclopropylsulfonyle lié au cycle benzénique, ainsi que par un groupe fonctionnel nitrile. Il s’agit d’un produit chimique polyvalent qui trouve des applications dans divers domaines, notamment la synthèse organique et la chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Cyclopropylsulfonyl)benzonitrile peut être réalisée par plusieurs méthodes. Une approche courante consiste à faire réagir le 2-bromobenzonitrile avec le chlorure de cyclopropylsulfonyle en présence d’une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
À l’échelle industrielle, la production de this compound peut impliquer des méthodes plus efficaces et évolutives. Une de ces méthodes comprend l’utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés. L’utilisation de systèmes automatisés et de techniques de purification avancées garantit la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Cyclopropylsulfonyl)benzonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amines primaires.
Substitution : Le cycle benzénique peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique sont utilisés.
Substitution : Des réactifs comme le brome ou l’acide nitrique peuvent être utilisés pour les réactions de substitution sur le cycle benzénique.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines primaires.
Substitution : Dérivés halogénés ou nitrés du cycle benzénique.
Applications De Recherche Scientifique
Le 2-(Cyclopropylsulfonyl)benzonitrile a un large éventail d’applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de bloc de construction pour le développement d’agents pharmaceutiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 2-(Cyclopropylsulfonyl)benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrile peut agir comme un électrophile, participant à des réactions d’addition nucléophile. Le groupe cyclopropylsulfonyle peut améliorer la stabilité et la réactivité du composé, ce qui en fait un intermédiaire précieux dans divers processus chimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzonitrile : Un composé plus simple avec un groupe nitrile lié à un cycle benzénique.
2-(Méthylsulfonyl)benzonitrile : Structure similaire, mais avec un groupe méthylsulfonyle au lieu d’un groupe cyclopropylsulfonyle.
2-(Éthylsulfonyl)benzonitrile : Contient un groupe éthylsulfonyle au lieu d’un groupe cyclopropylsulfonyle.
Unicité
Le 2-(Cyclopropylsulfonyl)benzonitrile est unique en raison de la présence du groupe cyclopropylsulfonyle, qui lui confère des propriétés chimiques et physiques distinctes. Ce groupe peut influencer la réactivité, la stabilité et les activités biologiques potentielles du composé, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
918810-20-5 |
|---|---|
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-cyclopropylsulfonylbenzonitrile |
InChI |
InChI=1S/C10H9NO2S/c11-7-8-3-1-2-4-10(8)14(12,13)9-5-6-9/h1-4,9H,5-6H2 |
Clé InChI |
NULAPCGRFADWPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)C2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12621044.png)

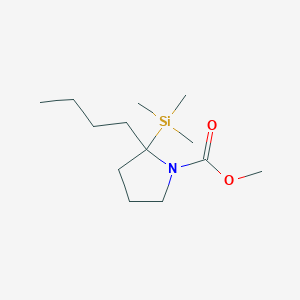
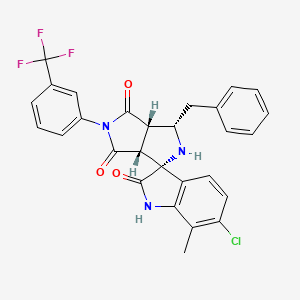
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
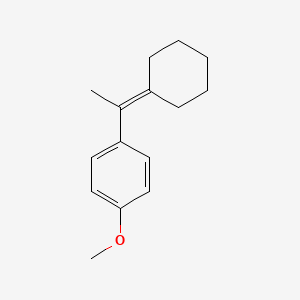
![N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12621076.png)
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
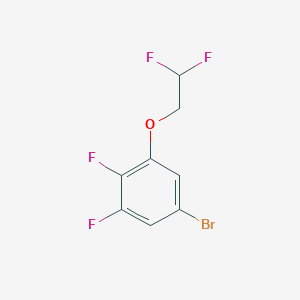
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
![Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12621111.png)


